Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine
Description
Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine is a chiral bicyclic amine featuring a tetrahydro-2H-pyran scaffold substituted with a vinyl group at the 2-position and an amine group at the 4-position. The stereochemistry (2R,4R) is critical to its molecular interactions, particularly in pharmaceutical and agrochemical applications. For example, the phenyl analog (CAS 911826-56-7) has a molecular weight of 177.24 g/mol and is used as a medical intermediate .
Properties
IUPAC Name |
(2R,4R)-2-ethenyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-6(8)3-4-9-7/h2,6-7H,1,3-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMPVPFRKUUFP-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[C@@H](CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a vinyl-substituted tetrahydropyran. The reaction conditions often include the use of a rhodium or ruthenium catalyst, along with a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine with structurally related tetrahydro-2H-pyran-4-amine derivatives, highlighting molecular properties, applications, and synthesis:
Key Differences:
Reactivity : The vinyl group in this compound provides a site for electrophilic additions or polymerizations, unlike the inert methyl or bulky phenyl groups .
Pharmacological Potential: Phenyl and chlorophenyl derivatives show promise as drug intermediates (e.g., in Example 13, EP 4374877, a pyrrolopyridazine derivative with MW 411.1 ), while the vinyl analog may prioritize synthetic utility over bioactivity.
Steric and Electronic Effects : The phenyl group increases steric hindrance and aromatic π-π interactions, whereas the vinyl group introduces conjugation and planar rigidity .
Biological Activity
Rel-(2R,4R)-2-vinyltetrahydro-2H-pyran-4-amine is a chiral compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structural properties that make it a valuable building block in organic synthesis. The compound is typically synthesized through asymmetric hydrogenation processes involving chiral catalysts, which help to ensure the correct stereochemistry. Common catalysts include rhodium or ruthenium paired with chiral ligands to achieve high yields and purity.
Synthetic Routes
- Asymmetric Hydrogenation : Utilizes vinyl-substituted tetrahydropyrans as precursors.
- Nucleophilic Substitution : Involves introducing functional groups via reactions with halogenating agents and nucleophiles.
- Oxidation and Reduction : Can be oxidized to form ketones or reduced to various amine derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's interactions with biological systems are primarily mediated through enzyme inhibition and modulation of biochemical pathways.
The exact mechanism of action remains under investigation; however, it is suggested that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to alterations in cellular processes, making it a candidate for therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of this compound in treating various conditions:
- Neurodegenerative Diseases : Ongoing research is exploring its efficacy as a therapeutic agent for conditions such as Alzheimer’s disease due to its ability to modulate neuroinflammation pathways.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may provide benefits in treating immune-mediated inflammatory diseases .
- Enzyme Interaction Studies : Preliminary data suggest that this compound can inhibit certain enzymes linked to inflammatory responses, thus reducing symptoms associated with chronic inflammation .
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited neuroprotective effects in vitro by inhibiting neuronal apoptosis induced by oxidative stress. This suggests potential for development as a neuroprotective agent in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory pathways, compounds similar to this compound were shown to significantly reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This highlights the compound's potential as an anti-inflammatory drug candidate.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Rel-(2S,4S)-2-vinyltetrahydro-2H-pyran-4-amine | Chiral Amine | Lower anti-inflammatory activity |
| Rel-(2R,4S)-2-vinyltetrahydro-2H-pyran-4-amine | Chiral Amine | Moderate enzyme inhibition |
| Rel-(2S,4R)-2-vinyltetrahydro-2H-pyran-4-amine | Chiral Amine | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
